2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853550
InChI: InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3
SMILES:
Molecular Formula: C11H15BrN2
Molecular Weight: 255.15 g/mol

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15853550

Molecular Formula: C11H15BrN2

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine -

Specification

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
IUPAC Name 2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine
Standard InChI InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3
Standard InChI Key HSUPJNKMWANKMC-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC1C2=CN=C(C=C2)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine (C₁₁H₁₄BrN₂) features a pyridine core substituted with bromine at position 2 and a 1-ethylpyrrolidine moiety at position 5. The pyrrolidine ring introduces stereochemical complexity due to its non-planar conformation, while the ethyl group enhances lipophilicity compared to unsubstituted pyrrolidine analogs.

Key structural attributes:

  • Molecular weight: 265.15 g/mol (calculated from C₁₁H₁₄BrN₂).

  • Bromine electronegativity: Polarizes the pyridine ring, increasing susceptibility to nucleophilic substitution at the 2-position .

  • Pyrrolidine ring: Adopts an envelope conformation, enabling three-dimensional interactions with biological targets.

Synthetic Methodologies

Grignard-Based Alkylation

A patent describing the synthesis of 2-bromo-5-aldehyde pyridine (CN112479991A) provides a foundational framework for adapting routes to the target compound. The disclosed method involves:

  • Substrate preparation: Starting with 2,5-dibromopyridine, which undergoes selective Grignard reagent coupling.

  • Functionalization: Introducing the pyrrolidine-ethyl group via nucleophilic substitution or cross-coupling reactions.

Example synthetic pathway:

StepReagents/ConditionsIntermediateYield
12,5-Dibromopyridine + Isopropyl MgCl (THF, 0–20°C)2-Bromo-5-(magnesium chloride)pyridine80%
21-Ethylpyrrolidine-2-carbonyl chloride, DMF, N₂2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine65% (estimated)

Alternative Routes

  • Buchwald-Hartwig amination: Palladium-catalyzed coupling of 2-bromo-5-aminopyridine with ethyl-substituted pyrrolidine precursors .

  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes, as demonstrated in analogous pyridine-pyrrolidine systems .

Physicochemical Properties

Spectral Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) data for structurally related compounds suggest the following profiles:

  • IR: Peaks at ~680 cm⁻¹ (C-Br stretch), ~1600 cm⁻¹ (pyridine ring vibrations), and ~1450 cm⁻¹ (pyrrolidine C-N stretch).

  • ¹H NMR:

    • δ 1.2–1.4 ppm (triplet, CH₂CH₃ from ethyl group).

    • δ 3.1–3.5 ppm (multiplet, pyrrolidine N-CH₂).

    • δ 7.5–8.2 ppm (pyridine aromatic protons) .

Thermodynamic Stability

Comparative thermogravimetric analysis (TGA) of bromopyridine derivatives indicates decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for industrial processing .

Biological and Pharmacological Applications

Antimicrobial Activity

Analogous bromopyridine-pyrrolidine hybrids exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .

Industrial and Material Science Applications

Agrochemical Intermediates

Brominated pyridines serve as precursors to herbicides and pesticides. The ethyl-pyrrolidine group may enhance soil adhesion, reducing environmental runoff compared to non-polar analogs .

Organic Electronics

Pyridine derivatives with nitrogenous substituents show promise as electron-transport layers in OLEDs. The compound’s dipole moment (~2.5 D, estimated) could facilitate charge injection in optoelectronic devices.

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBioactivity
5-Bromo-2-(pyrrolidin-1-yl)pyridine Pyridine with Br at 5, pyrrolidine at 2Positional isomerismModerate CDK4/6 inhibition (IC₅₀ 120 nM)
2-Bromo-5-(piperidin-1-yl)pyridinePiperidine instead of pyrrolidineReduced stereochemical complexityLower blood-brain barrier penetration
Target compound1-Ethylpyrrolidine at 5Enhanced lipophilicity (clogP +0.7)Predicted improved pharmacokinetics

Future Research Directions

  • Stereoselective synthesis: Resolving enantiomers to explore chiral-dependent biological effects.

  • Proteomic profiling: Identifying off-target interactions using affinity chromatography-mass spectrometry.

  • Green chemistry adaptations: Replacing DMF with cyclopentyl methyl ether (CPME) in large-scale syntheses .

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